molecular formula C12H19NOS B8399067 N-(1-Methylethyl)-2-[4-(methylthio)phenoxy]ethanamine

N-(1-Methylethyl)-2-[4-(methylthio)phenoxy]ethanamine

Cat. No. B8399067
M. Wt: 225.35 g/mol
InChI Key: LPCKMZYOWMGQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500529

Procedure details

4-(Methylthio)phenol is reacted with a large excess of 1,2-dibromethane in the presence of an alkali metal base such as sodium or potassium hydroxide. The product of that reaction, 2-bromoethyl-4-methylthiophenyl ether, is then reacted with isopropylamine as in Preparation 1 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromoethyl-4-methylthiophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Br[CH2:11][CH2:12]Br.[Na].[OH-].[K+].BrCCC1C(C)=CSC=1OC1SC=C(C)C=1CCBr.[CH:36]([NH2:39])([CH3:38])[CH3:37]>>[CH3:37][CH:36]([NH:39][CH2:11][CH2:12][O:9][C:6]1[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1)[CH3:38] |f:3.4,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Name
alkali metal base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
2-bromoethyl-4-methylthiophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=C(SC=C1C)OC=1SC=C(C1CCBr)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCCOC1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.